

Spectroscopic Characterization of 2,6-Dibromo-4-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,6-Dibromo-4-nitropyridine**

Cat. No.: **B061615**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic and physical data for **2,6-Dibromo-4-nitropyridine** (CAS No. 175422-04-5). Due to the limited availability of public experimental spectra, this document focuses on reported physical properties, predicted spectroscopic data, and standardized experimental protocols for acquiring comprehensive spectral information.

Compound Overview

2,6-Dibromo-4-nitropyridine is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and novel materials. Its pyridine core, substituted with two bromine atoms and a nitro group, offers multiple reaction sites for further chemical modification. Accurate spectroscopic characterization is crucial for confirming its identity and purity in research and development settings.

Physical and Chemical Properties

Property	Value	Source
CAS Number	175422-04-5	Multiple Sources
Molecular Formula	C ₅ H ₂ Br ₂ N ₂ O ₂	Multiple Sources
Molecular Weight	281.89 g/mol	Multiple Sources
Melting Point	121-124 °C	Chem-Impex
Appearance	Pale yellow crystalline powder	Chem-Impex

Spectroscopic Data Summary

While experimental spectra for **2,6-Dibromo-4-nitropyridine** are not widely published, the following tables summarize the expected and calculated data based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2.1: Predicted ¹H NMR Data

Predicted Chemical Shift (δ)	Multiplicity	Integration	Assignment
~8.5 - 8.7 ppm	Singlet (s)	2H	H-3, H-5

Note: The chemical shift is an estimate based on the deshielding effects of the electronegative bromine and nitro groups on the pyridine ring. The two protons at positions 3 and 5 are chemically equivalent and are therefore expected to appear as a single peak.

Table 2.2: Predicted ¹³C NMR Data

Predicted Chemical Shift (δ)	Assignment
~148 - 152 ppm	C-4
~140 - 144 ppm	C-2, C-6
~120 - 124 ppm	C-3, C-5

Note: These are estimated chemical shift ranges. The carbon bearing the nitro group (C-4) and the carbons bearing the bromine atoms (C-2, C-6) are expected to be the most downfield shifted.

Infrared (IR) Spectroscopy

Table 2.3: Expected Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration
~1520 - 1560 cm ⁻¹	Nitro (NO ₂)	Asymmetric Stretch
~1340 - 1360 cm ⁻¹	Nitro (NO ₂)	Symmetric Stretch
~1550 - 1610 cm ⁻¹	C=N, C=C (in ring)	Stretching
~1000 - 1200 cm ⁻¹	C-Br	Stretching
~800 - 900 cm ⁻¹	C-H (out-of-plane)	Bending

Mass Spectrometry (MS)

Table 2.4: Calculated Mass Spectrometry Data

Ion	Calculated m/z
[M] ⁺	279.8483 (monoisotopic)
[M+H] ⁺	280.8561 (monoisotopic)

Note: The mass spectrum is expected to show a characteristic isotopic pattern for a compound containing two bromine atoms.

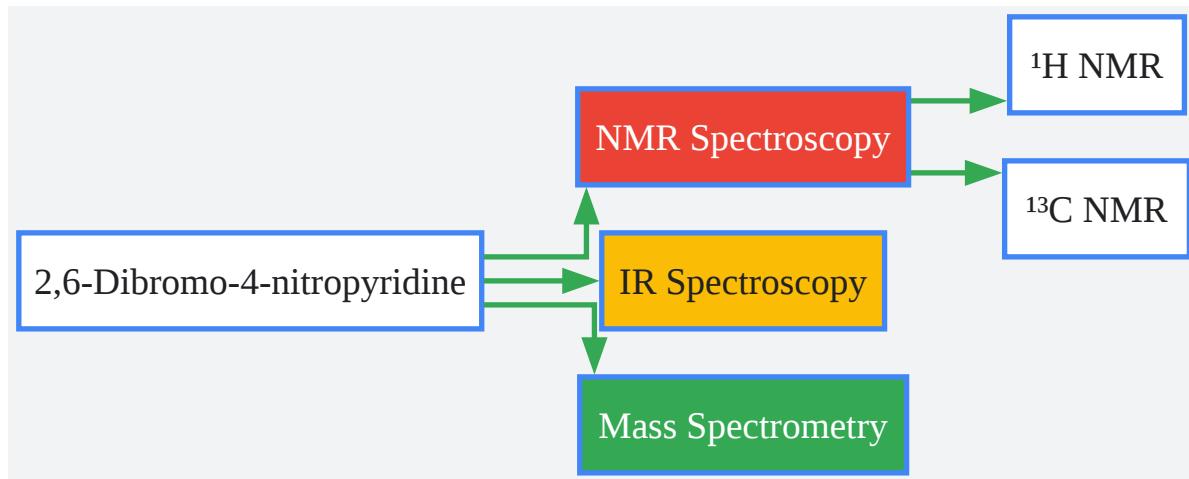
Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for **2,6-Dibromo-4-nitropyridine**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2,6-Dibromo-4-nitropyridine** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
 - Reference the spectrum to the residual solvent peak.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
 - Reference the spectrum to the solvent peak.

IR Spectroscopy


- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
 - KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Scan the sample over the mid-IR range (typically $4000\text{-}400\text{ cm}^{-1}$).
 - Collect a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
- Data Acquisition:
 - ESI: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive or negative ion mode.
 - EI: Introduce the sample (often via a direct insertion probe for solids) into the EI source.
 - Scan a suitable mass range to observe the molecular ion and any fragment ions.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the structure of the target compound.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **2,6-Dibromo-4-nitropyridine**.

Caption: Molecular structure of **2,6-Dibromo-4-nitropyridine**.

- To cite this document: BenchChem. [Spectroscopic Characterization of 2,6-Dibromo-4-nitropyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b061615#spectroscopic-data-nmr-ir-ms-for-2-6-dibromo-4-nitropyridine\]](https://www.benchchem.com/product/b061615#spectroscopic-data-nmr-ir-ms-for-2-6-dibromo-4-nitropyridine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com